m-PEG3-OH, also known as Triethylene Glycol Monomethyl Ether, is a discrete, monofunctional short-chain polyethylene glycol (dPEG®). Unlike traditional polydisperse PEGs, which are mixtures of varying chain lengths, m-PEG3-OH is a single chemical compound with a defined molecular weight (164.20 g/mol) and structure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvI2hcLg7A1tVatOfsYUes0mztBGVBwj2ec1lPPiV0wCs6E6mffFSH4YO1lqMEKd3WpYZzyAVn2hWCs5WdnpU0m_A2eMgcaNn0ZR-46z9yYbN55MhbSQsc20_qYfQi1RhP2RxEkZzWZlFrelGrr7unSw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5qc3smVm9TP_bBLloCeHJgRtoPkwifpLF-TucLqZQ-KvCGm1gYLRB-H5Trl4nU8qqZMTOutaT7mZkAEUauk7ta812-KtJQBqE0EoitTHwMU69dKuknqrCNSLgpRjVZZUg2QWVXHZ3Cw%3D%3D)] This molecular precision is its most critical procurement attribute, making it an essential building block for applications requiring high purity, batch-to-batch reproducibility, and well-characterized final products, such as in the synthesis of pharmaceutical intermediates, surface modifiers, and linkers for bioconjugation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMYAYRZx63eI42graMWTHXe82nKVxhGPz7zaEmAXxky1_FUTyzjRSfvDT0uJODv1VcH32h1VEqh6nUeZGEle58VDFxsW8g6MgWEqyvKw6sEowPvemZQAbBEAQmYFGW_hh-hA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEo6NvS1Wb3mhvfLCBXsVgdEsUSPsGLtosRnjeeXlIXPY0wkVYKxRL39lk1KyRgku1wRlMpo9f6Mp2Ng7c-u8lm5pYxiXZ2K9Sgo9-8jmOc30UAuTG-eNMGjmz7GChe6OvGyR9BQOOBXiWvaTDlyxuH7tqCzQ7lsL3MhQFWQj5z4h39ehCel7exZcM%3D)]
Substituting m-PEG3-OH with seemingly similar compounds introduces critical process and performance failures. Using polydisperse PEGs (e.g., PEG 200) results in product mixtures with compositional heterogeneity, compromising reproducibility, complicating purification, and creating hurdles for regulatory approval of therapeutic products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)] Choosing the diol analog, HO-PEG3-OH (Triethylene Glycol), introduces a second reactive hydroxyl group, leading to unwanted cross-linking and oligomerization in surface modification and conjugation reactions.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEovbiWK2Fml1N_EkAo7C1E9ds0m0-NBunFrjB-MC2-evpY1WrGYWAlb3HHIt_p7OqAZYD9Mr4aaQ2K2GQFvbGlVRnhhfrDBu4CaR3neg-OTieZFWpd8xiWUTN2-QfjNW46pe8t)] Selecting a shorter or longer discrete analog (e.g., m-PEG2-OH or m-PEG4-OH) can significantly alter the solubility, steric hindrance, and pharmacokinetic properties of the final conjugate, negating the benefits of precise linker length optimization.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAWfa5T12UkgoGjpgNf2raFZmhNHzpSQG8rpiN0Z7pyYdDOyydnPXjgb7ldc1xlrEp3q3h3SfUExr6GnE31F00wZ0b4oAwgoP1u0aJTdEpE2Jt6bATlPrf78nUU3iaDN6lo0Zhcy3OqsRRjh3p48rxgHii7QwKO9lJ0rzXCtY3acl8Tvomo-8hQ8BfhTA7Xpw3J1_chNX0KCy0zM7SOqSKyCCEeb17kWRGlAdqQTGzgMnw_GrC7f7v)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)]
m-PEG3-OH is a single, discrete compound, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, conventional low molecular weight PEGs (e.g., PEG 200/400) are mixtures of different chain lengths, with typical PDI values of 1.1 or higher.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGr4Jp9vbJFlCZTskF-hL_CxHqZ873MbrjJG6k1fFR0jC2RxoUQffg05U92rjkeRFIo6v5vwiiETFKwkUCfLWC07cotatQJSLQwuv18YE5539mzff09yd2GF8gFVwnpVkaNAoTgUwZRkcy4rZ8z2cY93pIU)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEIPXEsStjyd9HiEaWLNCs_3MEIxyJ7gjm2YWmQOUHNJu46u_TBdcMiE4qUQ5Wz9jHhdTYRYNNTdCQYZKjI4RQZezOkFqydKDNaggOWrizVcmmeTq0pit1N0TDJ44ci-U5jZxC7LOJDIDlV6o%3D)] This heterogeneity in polydisperse PEGs complicates synthesis, purification, and characterization of the final product, and is a significant concern for regulatory bodies like the FDA.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)]
| Evidence Dimension | Polydispersity Index (PDI = Mw/Mn) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Polydisperse PEG (e.g., PEG 6000): PDI ≥ 1.1[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEIPXEsStjyd9HiEaWLNCs_3MEIxyJ7gjm2YWmQOUHNJu46u_TBdcMiE4qUQ5Wz9jHhdTYRYNNTdCQYZKjI4RQZezOkFqydKDNaggOWrizVcmmeTq0pit1N0TDJ44ci-U5jZxC7LOJDIDlV6o%3D)] |
| Quantified Difference | m-PEG3-OH is perfectly monodisperse, whereas commercial PEGs are inherently mixtures. |
| Conditions | As defined by the ratio of weight average molecular weight (Mw) to number average molecular weight (Mn). |
For therapeutic and diagnostic applications, using a monodisperse raw material is critical for ensuring batch-to-batch consistency and achieving a well-defined final product composition required for regulatory approval.
The monofunctional nature of m-PEG3-OH is critical for creating well-ordered, protein-resistant surfaces. In contrast, using a difunctional analog like HO-PEG3-OH (Triethylene Glycol) can lead to uncontrolled polymerization and multilayer formation, resulting in a less defined and less effective non-fouling surface.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)] Studies comparing well-ordered, short-chain oligo(ethylene glycol) SAMs to simple hydroxyl-terminated SAMs show that the ordered PEG layers provide significantly greater resistance to protein adsorption.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)] For example, a well-formed OEG-SAM can exhibit four times lower protein adsorption than a simple OH-terminated SAM.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)]
| Evidence Dimension | Protein Adsorption Resistance |
| Target Compound Data | High resistance to protein adsorption when formed into a dense monolayer. |
| Comparator Or Baseline | Difunctional diols (e.g., HO-PEG3-OH) or simple OH-terminated SAMs, which show significantly higher protein adsorption. |
| Quantified Difference | Up to 4-fold lower protein adsorption compared to simple OH-terminated surfaces.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)] |
| Conditions | Self-assembled monolayers (SAMs) on a substrate surface, measuring adsorption of proteins like fibrinogen. |
For developing reliable biosensors, medical implants, and nanoparticle coatings, the ability to form a true, well-defined monolayer with m-PEG3-OH is essential for maximizing anti-fouling properties and ensuring device performance.
In advanced drug development, such as for ADCs and PROTACs, the exact length of the PEG linker is a critical design parameter that is deliberately optimized, not an interchangeable variable.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAWfa5T12UkgoGjpgNf2raFZmhNHzpSQG8rpiN0Z7pyYdDOyydnPXjgb7ldc1xlrEp3q3h3SfUExr6GnE31F00wZ0b4oAwgoP1u0aJTdEpE2Jt6bATlPrf78nUU3iaDN6lo0Zhcy3OqsRRjh3p48rxgHii7QwKO9lJ0rzXCtY3acl8Tvomo-8hQ8BfhTA7Xpw3J1_chNX0KCy0zM7SOqSKyCCEeb17kWRGlAdqQTGzgMnw_GrC7f7v)] Even a single ethylene glycol unit difference can impact performance. For example, studies on affibody-drug conjugates showed that increasing PEG linker size from 4 kDa to 10 kDa reduced in-vitro cytotoxicity by ~3.5-fold (from 6.5-fold reduction to 22.5-fold reduction compared to a non-PEGylated version), while significantly improving circulation half-life.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)] This demonstrates that a specific, discrete PEG length like m-PEG3-OH is chosen to achieve a precise balance of solubility, cell permeability, steric effects, and pharmacokinetic properties that cannot be replicated by a slightly longer or shorter analog like m-PEG4-OH or m-PEG2-OH.
| Evidence Dimension | In-vitro Cytotoxicity of a Drug Conjugate |
| Target Compound Data | Provides a specific spacer length (approx. 1.4 nm) for fine-tuning conjugate properties. |
| Comparator Or Baseline | Longer PEG chains (e.g., m-PEG4-OH and higher). |
| Quantified Difference | In a model system, increasing PEG linker length from 4 kDa to 10 kDa decreased cytotoxicity by ~3.5x, highlighting the sensitivity of biological activity to linker length.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWyqmryPfkszNJpN3Z6bht09MVyXtL1_5cT3ha-voRFXy5vPjbGmI5R3N4zOep1yMLJMHkirhKD0uplGpmrsXIsLw-l9WZKwqmKSk1kKa-blFPFlFBPbJyJUxYdW5z38PdOe0%3D)] |
| Conditions | Comparison of drug conjugates with varying discrete PEG linker lengths in cell-based assays. |
Procuring the exact PEG linker length specified in a synthetic protocol or design strategy is essential for achieving the intended biological activity and therapeutic window of a complex drug molecule.
For the development of therapeutic proteins, peptides, or small molecules where PEGylation is used to improve pharmacokinetics. The monodispersity (PDI=1.0) of m-PEG3-OH ensures the creation of a single, characterizable product, avoiding the heterogeneous mixtures that result from using polydisperse PEGs and simplifying the path to regulatory approval.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWT3KtPZ7uKba7EiuDzlShloxpR6zLv92CYXdHq2rFrLrAcJ_uAFkyRshFYlRcc3rXADBs8pv177xPqsAUz72PijqkM3-5uWLb5Sr_obKa2fMcVIIOuy54w1fK75RWyCTTp_YF9k0cw33XNrf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEG5wddiwwHNFijq37LT7I3G2zkyphYB5reIiyaNjZ7MgTxnXwF9oWSWgGrheOLk0oLyDCzwyd8Mu6KI9DBHpXPcMfq2GqDGdHmGu698r-0nf7X_WIc0EpcVS_VqtPYjmuA7TXNJmmKuQoDSSI%3D)]
For modifying surfaces on biosensors, nanoparticles, or medical devices to prevent non-specific protein adsorption. The monofunctional hydroxyl group allows for the formation of a dense, well-ordered self-assembled monolayer (SAM), which provides superior resistance to biofouling compared to surfaces modified with difunctional PEGs that can cross-link uncontrollably.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx1Bng2XdK4bNaV9uozZaVQ8DKPojF3dgTYobrnGBPRJ2-tP8vFeYKKvEGcQlebIF7hKTAgRuRH16vI6CyvAjnr4IIqhcbFoT34N7Sx5g2nhG40WUR0HkBnY37pNJLK3AX2SfUcNZIRhkWrAc%3D)]
As a discrete linker component in complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs. In these systems, the precise spacer length provided by m-PEG3-OH is a non-negotiable design element, critical for achieving the optimal balance between solubility, stability, and target engagement necessary for therapeutic efficacy.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5qc3smVm9TP_bBLloCeHJgRtoPkwifpLF-TucLqZQ-KvCGm1gYLRB-H5Trl4nU8qqZMTOutaT7mZkAEUauk7ta812-KtJQBqE0EoitTHwMU69dKuknqrCNSLgpRjVZZUg2QWVXHZ3Cw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzgDOZCnRGI86_GjoiYpf1OUmulMMkUYW4xppZQlygQ9dEul7wZCLXkuzqa-8sKnMcXP9N3_SCnNzkVU-tVqhrOpNdTtwH-OEHon5OScrnPTqV6okkuuXOTHQmP0lRB8W8xGvitYJ94ZJ_D5O33RkAD93cz8IhI2dTyThWeLSIrQoyRlanhSOhERPBhLgJBiezGPGuK00vkeU0LJgcp-xUTLW9GWSfIGl7n9WQxzZq1vVRunj0T-BuRdQt3PocR0TOSAEUQvzfwJhVW9oaIJvevixc16u4S-oNC0VIhGGCrhWhg%3D%3D)]
Irritant